3-Hydroxy-1-propyl-4(1H)-pyridinone
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Overview
Description
3-Hydroxy-1-propyl-4(1H)-pyridinone is an organic compound belonging to the pyridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-propyl-4(1H)-pyridinone typically involves the reaction of a pyridine derivative with a suitable propylating agent under controlled conditions. Common reagents used in the synthesis include propyl halides and bases such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-propyl-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-propyl-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyridinone ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-methyl-4(1H)-pyridinone
- 3-Hydroxy-1-ethyl-4(1H)-pyridinone
- 3-Hydroxy-1-butyl-4(1H)-pyridinone
Uniqueness
3-Hydroxy-1-propyl-4(1H)-pyridinone is unique due to its specific propyl group, which may confer distinct chemical and biological properties compared to its methyl, ethyl, and butyl analogs. These differences can affect its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
104764-52-5 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-hydroxy-1-propylpyridin-4-one |
InChI |
InChI=1S/C8H11NO2/c1-2-4-9-5-3-7(10)8(11)6-9/h3,5-6,11H,2,4H2,1H3 |
InChI Key |
AOJSJHHBCFYPGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=O)C(=C1)O |
Origin of Product |
United States |
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